molecular formula C12H12N2O B2779651 N-(4-aminonaphthalen-1-yl)acetamide CAS No. 91391-90-1

N-(4-aminonaphthalen-1-yl)acetamide

Cat. No.: B2779651
CAS No.: 91391-90-1
M. Wt: 200.241
InChI Key: QDDUVLAJKGAIJX-UHFFFAOYSA-N
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Description

N-(4-aminonaphthalen-1-yl)acetamide , also known by its IUPAC name N-(1-naphthyl)acetamide , is a chemical compound with the molecular formula C₁₂H₁₁NO . It belongs to the class of aromatic amides and contains both an aromatic naphthalene ring and an acetamide functional group .


Synthesis Analysis

The synthesis of This compound involves the reaction of 1-naphthylamine (an aromatic amine) with acetic anhydride . The acetylation of the amino group results in the formation of the acetamide derivative .


Molecular Structure Analysis

The molecular structure of This compound consists of a naphthalene ring attached to an acetamide moiety. The naphthalene ring provides aromaticity, while the acetamide group contributes to its overall functionality .


Physical and Chemical Properties Analysis

  • Melting Point : 157-161°C .
  • Appearance : It exists as a powder .

Safety and Hazards

  • Hazard Statements : It is classified as a warning substance (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation) .
  • Storage : Store at room temperature .

Properties

IUPAC Name

N-(4-aminonaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDUVLAJKGAIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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